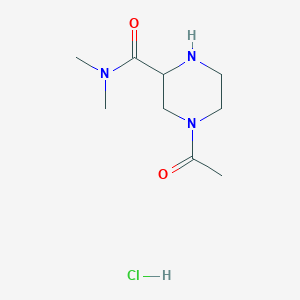

4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-acetyl-N,N-dimethylpiperazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-7(13)12-5-4-10-8(6-12)9(14)11(2)3;/h8,10H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCPMSWKIPRMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)C(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride, dimethylamine, and hydrochloric acid under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₈ClN₃O₂

- Molecular Weight : 219.71 g/mol

- Structural Characteristics : The compound features a piperazine ring, an acetyl group, and a carboxamide moiety, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride is primarily studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth, particularly in specific tumor types.

Drug Development

The compound serves as a crucial building block in the synthesis of more complex molecules, which are essential in drug discovery:

- Synthesis of Bioactive Molecules : It is used in the synthesis of various bioactive compounds through reactions such as the Curtius rearrangement, which facilitates the formation of amine derivatives that are pivotal in medicinal chemistry .

- Pharmacophore Design : The dimethylamine group present in the compound enhances its binding affinity to biological targets, making it valuable in designing new drugs .

Types of Reactions

The compound can undergo several chemical transformations:

- Oxidation : Converts the compound into N-oxides, which may have different biological activities.

- Reduction : Can yield corresponding amines, which are often more reactive and useful in further synthetic applications.

- Nucleophilic Substitution : Allows for the introduction of various functional groups, enhancing the compound's versatility.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Anticancer Research :

- A study explored its efficacy against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- Antimicrobial Studies :

- Drug Synthesis :

Mechanism of Action

The mechanism of action of 4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or receptor binding, resulting in therapeutic outcomes .

Comparison with Similar Compounds

N,N-Dimethylpiperazine-2-Carboxamide Dihydrochloride

- Structure : Shares the piperazine core and N,N-dimethylcarboxamide group but lacks the 4-acetyl substitution.

N-Acetylpiperazine

- Key Differences : Simpler structure with a lower molecular weight (128.17 vs. ~250–300 g/mol for the target compound) and melting point (31–34°C vs. likely >200°C for hydrochloride salts) .

- Applications : Primarily used as an intermediate in organic synthesis, lacking the pharmacological relevance implied by the carboxamide group in the target compound.

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide

- Structure : Piperazine ring with a 4-ethyl group and carboxamide-linked 4-chlorophenyl substituent.

- Crystallographic data confirm a chair conformation for the piperazine ring, similar to expectations for the target compound .

- Synthesis : Prepared via carboxamide coupling reactions, analogous to methods that might be used for the target compound .

4-Acetyl-N,N-Dimethylbenzamide

- Structure : Benzene ring with acetyl and dimethylcarboxamide groups instead of a piperazine core.

- Key Differences: The absence of the piperazine heterocycle reduces hydrogen-bonding capacity and conformational flexibility.

Structural and Functional Analysis

Impact of Substituents on Physical Properties

- Acetyl Group: Enhances lipophilicity and metabolic stability compared to non-acetylated analogs (e.g., N,N-dimethylpiperazine-2-carboxamide).

- Hydrochloride Salt : Improves aqueous solubility, a critical factor for bioavailability, as seen in other piperazine hydrochlorides (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide ).

Comparison of Melting Points and Stability

Biological Activity

4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring substituted with an acetyl group and a carboxamide group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H18ClN3O2

- Molecular Weight : 235.71 g/mol

- Structural Features : The compound consists of a piperazine ring with acetyl and carboxamide substitutions, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : Studies have demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition may enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways, leading to potential therapeutic effects in various conditions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Effects : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved.

1. Acetylcholinesterase Inhibition Study

A study evaluated the inhibitory effects of various piperazine derivatives on AChE using Ellman's method. Results showed that this compound significantly inhibited AChE activity in a concentration-dependent manner, indicating its potential as a therapeutic agent for cognitive enhancement .

2. Antimicrobial Activity Assessment

In vitro tests conducted on several bacterial strains revealed that the compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential application in treating bacterial infections.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylpiperazine | Piperazine ring with two methyl groups | Commonly used as a solvent and reagent |

| 1-Acetylpiperazine | Acetyl group at position 1 of piperazine | Exhibits different pharmacological properties |

| Piperazine-2-carboxylic acid | Carboxylic acid at position 2 | Primarily studied for its biological activity |

The uniqueness of this compound lies in its dual functionality (acetyl and carboxamide) combined with the dimethyl substitution, which may enhance its solubility and biological activity compared to other similar compounds.

Q & A

Q. How can researchers troubleshoot low yields in large-scale syntheses?

- Methodological Answer : Scale-up issues often stem from inefficient mixing or exothermic reactions. Switching from batch to flow chemistry improves heat dissipation. Alternatively, replacing EDC•HCl with more efficient coupling agents (e.g., HATU) reduces side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.